What is the chemical structure of Thio-NADP?
What is the chemical structure of Thio-NADP?
An In-depth Technical Guide to the Chemical Structure of Thio-NADP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionicotinamide adenine dinucleotide phosphate (Thio-NADP), a synthetic analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP), serves as a critical tool in biochemical and pharmacological research.[1] As a modified form of NADP, it plays a significant role in studying the mechanisms of NADP-dependent enzymes and exploring novel therapeutic strategies.[1] This document provides a comprehensive overview of the chemical structure of Thio-NADP, its physicochemical properties, relevant experimental protocols, and its role in biological pathways.
Core Chemical Structure
The structure of Thio-NADP is best understood by first examining its parent molecule, NADP. NADP is a dinucleotide, meaning it consists of two nucleotide units joined by a pyrophosphate bridge.[2] These units are an adenosine monophosphate (AMP) and a nicotinamide mononucleotide (NMN). A key distinguishing feature of NADP from NAD is an additional phosphate group esterified to the 2' position of the ribose sugar of the adenosine moiety.[2][3]
The defining modification in Thio-NADP is the substitution of the oxygen atom in the carboxamide group of the nicotinamide ring with a sulfur atom, forming a thione group (-C(S)NH2).[4][5] This single atomic substitution significantly alters the molecule's electronic properties and absorbance spectrum while often retaining its ability to act as a cofactor for various enzymes.[5]
The complete structure consists of:
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Adenine: A purine nucleobase.
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Ribose (Adenosine-linked): A pentose sugar attached to adenine. It is phosphorylated at the 2' and 5' positions.
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Nicotinamide: A pyridine derivative. In Thio-NADP, this is a thionicotinamide.
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Ribose (Nicotinamide-linked): A pentose sugar attached to the thionicotinamide.
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Pyrophosphate Group: A chain of three phosphate groups linking the two ribose sugars.
Physicochemical Properties
The introduction of the sulfur atom imparts unique characteristics to Thio-NADP. The molecular formula for the oxidized form is C21H28N7O16P3S.[6] It is often supplied as a potassium salt with the formula C21H27N7O16SP3·K.[7] The thione modification results in a distinct absorbance profile, with a characteristic peak around 405 nm, which allows its reactions to be monitored spectrophotometrically without interference from native NAD(P)H at 340 nm.[5]
Data Summary
| Property | Thio-NADP (Oxidized Form) | NADP+ (Oxidized Form) |
| Molecular Formula | C21H28N7O16P3S[6] | C21H28N7O17P3[2] |
| Molecular Weight | ~797.6 g/mol (Potassium Salt)[7][8] | ~743.4 g/mol [2] |
| Key Structural Feature | Thionicotinamide group (-C(S)NH2) | Nicotinamide group (-C(O)NH2) |
| Max Absorbance (λmax) | ~405 nm[5] | ~260 nm |
Structural Visualization
To fully appreciate the molecular architecture, the following diagrams illustrate the structure of Thio-NADP and its relationship to the parent NADP molecule.
Caption: Chemical structure of Thio-NADP.
Caption: Conversion of NADP to Thio-NADP.
Biological Context and Signaling Pathways
Thio-NADP acts as a coenzyme analog in numerous metabolic pathways. Its ability to substitute for NADP allows researchers to probe enzyme kinetics and mechanisms under modified redox conditions.
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Pentose Phosphate Pathway (PPP): Thio-NADP can function as a cofactor for glucose-6-phosphate dehydrogenase, a key regulatory enzyme in the PPP.[1] This pathway is crucial for generating NADPH, which provides the reducing power for biosynthetic reactions and antioxidant defense.[1]
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Fatty Acid Biosynthesis: The synthesis of lipids relies on reducing equivalents provided by NADPH.[1] Thio-NADP can participate in these reactions, serving as a cofactor for enzymes involved in fatty acid elongation and desaturation.[1]
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Calcium Signaling: The potassium salt of Thio-NADP has been identified as a blocker of NAADP (nicotinic acid adenine dinucleotide phosphate)-induced calcium release, suggesting its utility in studying intracellular calcium signaling pathways.[7]
Caption: Role of Thio-NADP in metabolic pathways.
Experimental Protocols
The unique properties of Thio-NADP make it a valuable reagent in various experimental contexts.
Enzymatic Assay Using Thio-NADP (General Protocol)
Thio-NADP is frequently used as a substrate in enzyme activity assays, particularly in colorimetric assays where its reduction can be monitored at 405 nm.[5]
Objective: To measure the activity of an NADP-dependent dehydrogenase (e.g., Glucose-6-Phosphate Dehydrogenase).
Methodology:
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Reagent Preparation:
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Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
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Prepare a stock solution of the substrate (e.g., 10 mM Glucose-6-Phosphate).
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Prepare a stock solution of Thio-NADP (e.g., 5 mM in reaction buffer).
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Prepare the enzyme solution of appropriate dilution.
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-
Assay Procedure:
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In a 96-well microplate or a cuvette, add the reaction buffer, substrate, and Thio-NADP solution.
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Initiate the reaction by adding the enzyme solution.
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Immediately place the plate/cuvette in a spectrophotometer.
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Monitor the increase in absorbance at 405 nm over time.
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Data Analysis:
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Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance curve.
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Use the molar extinction coefficient of reduced Thio-NADP to convert the rate into units of enzyme activity (e.g., µmol/min).
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Conceptual Synthesis of Thio-NADP
The chemical synthesis of Thio-NADP is a complex, multi-step process. While specific proprietary methods may exist, a general approach can be conceptualized based on the synthesis of similar thio-modified nucleotides, such as 4'-thioUTP.[9] The key step is the thionation of the amide group on the nicotinamide precursor.
Workflow:
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Protection: Protect the reactive hydroxyl groups on the ribose units of a suitable nicotinamide mononucleotide (NMN) precursor.
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Thionation: Treat the protected NMN precursor with a thionating agent, such as Lawesson's reagent, to convert the carboxamide group into a thiocarboxamide.
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Deprotection: Remove the protecting groups from the ribose moiety.
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Coupling: Couple the resulting thionicotinamide mononucleotide with adenosine triphosphate (ATP) enzymatically using an enzyme like NAD+ synthetase or via a chemical phosphorylation and coupling strategy. A common chemical method is the one-pot approach reported by Ludwig and Eckstein for nucleoside triphosphates.[9]
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Purification: Purify the final Thio-NADP product using chromatographic techniques such as HPLC.
Caption: Conceptual synthesis workflow for Thio-NADP.
Conclusion
Thio-NADP is a powerful molecular probe whose structure has been rationally designed to facilitate the study of NADP-dependent biological systems. Its unique spectroscopic properties and retained biological activity make it an indispensable tool for researchers in enzymology, drug discovery, and metabolic research. A thorough understanding of its chemical structure is fundamental to its effective application in these fields.
References
- 1. Thio-NADP - Creative Enzymes [creative-enzymes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 4. Thio-NAD | C21H27N7O13P2S | CID 5289382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Thio-NADP | CAS#:19254-05-8 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. oycus.com [oycus.com]
- 9. New NTP analogs: the synthesis of 4′-thioUTP and 4′-thioCTP and their utility for SELEX - PMC [pmc.ncbi.nlm.nih.gov]
